molecular formula C20H21N3O4 B11406971 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

Cat. No.: B11406971
M. Wt: 367.4 g/mol
InChI Key: IPWMFJIZIJCAFV-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a benzamide group and a diethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The diethoxyphenyl group is introduced through a substitution reaction, and the final benzamide group is added via an amidation reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production process. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide
  • N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the diethoxyphenyl group enhances its solubility and bioavailability, while the oxadiazole ring provides stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C20H21N3O4/c1-4-25-16-11-10-15(12-17(16)26-5-2)18-19(23-27-22-18)21-20(24)14-8-6-13(3)7-9-14/h6-12H,4-5H2,1-3H3,(H,21,23,24)

InChI Key

IPWMFJIZIJCAFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)C)OCC

Origin of Product

United States

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